2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to a tetrahydropyrido[3,4-d]pyrimidine core
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Pharmacokinetics
It is known that the lipophilicity of a drug can influence its absorption, distribution, metabolism, and excretion (adme) properties . As such, the lipophilic nature of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine may allow it to diffuse easily into cells , potentially influencing its bioavailability and overall pharmacokinetic profile.
Result of Action
Related pyrimidinamine derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines . This suggests that this compound may also have potential antitumor effects.
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is dihydrofolate reductase (DHFR). By inhibiting DHFR, this compound effectively reduces the synthesis of tetrahydrofolate, which is essential for the production of nucleotides required for DNA and RNA synthesis . This inhibition leads to a decrease in the proliferation of rapidly dividing cells, making it a potential candidate for anticancer therapies.
Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways. These interactions often result in the modulation of protein activity, thereby influencing cellular processes such as apoptosis and cell cycle regulation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes, which play a pivotal role in programmed cell death . Furthermore, it influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism .
In addition to its pro-apoptotic effects, this compound has been reported to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells . This inhibition is primarily attributed to its ability to interfere with DNA synthesis and repair mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the key mechanisms is the inhibition of dihydrofolate reductase (DHFR), which leads to a reduction in tetrahydrofolate levels . This reduction impairs the synthesis of nucleotides, thereby inhibiting DNA and RNA synthesis and ultimately leading to cell death.
Moreover, this compound has been shown to bind to specific proteins involved in cell signaling pathways, such as the MAPK pathway . By modulating the activity of these proteins, this compound can alter gene expression and cellular metabolism, leading to various cellular outcomes, including apoptosis and cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been a subject of investigation.
In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent with its mechanism of action, which involves the inhibition of nucleotide synthesis and modulation of cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Dosage studies have revealed that this compound exhibits a dose-dependent effect on tumor growth inhibition . At lower doses, it effectively reduces tumor size without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized in the liver, where it undergoes various biotransformation reactions, including hydroxylation and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of the compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, it has been shown to bind to plasma proteins, which can influence its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic pathways, while in the nucleus, it affects DNA synthesis and repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-picoline with chlorinating and fluorinating agents to introduce the trifluoromethyl group, followed by cyclization to form the pyrido[3,4-d]pyrimidine ring . The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure.
Trifluoromethylbenzene: Another trifluoromethyl-containing compound with a benzene ring.
Trifluoromethylpyrimidine: Similar pyrimidine core but lacks the tetrahydropyrido structure.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is unique due to the combination of the trifluoromethyl group and the tetrahydropyrido[3,4-d]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)7-13-3-5-1-2-12-4-6(5)14-7/h3,12H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUOYPEBUGEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=NC=C21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594029 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647863-02-3 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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